molecular formula C14H10FN3O B1414507 3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one CAS No. 1262154-43-7

3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one

Cat. No.: B1414507
CAS No.: 1262154-43-7
M. Wt: 255.25 g/mol
InChI Key: SCOVACFZFWIZCG-UHFFFAOYSA-N
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Description

3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one typically involves the condensation of 4-aminoaniline with 5-fluoroisatin under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one is unique due to the presence of both the amino and phenylimino groups along with the fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-aminophenyl)imino-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOVACFZFWIZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one
Reactant of Route 2
3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one
Reactant of Route 3
3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one
Reactant of Route 5
3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one
Reactant of Route 6
3-(4-Amino-phenylimino)-5-fluoro-1,3-dihydro-indol-2-one

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